2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine
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Overview
Description
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group at the second position and a methoxy group at the fifth position of the pyridine ring, along with a trifluoromethylphenyl substituent. It is used as a building block in various chemical syntheses and has applications in drug design, catalysis, and molecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-trifluoromethylbenzaldehyde and 2-hydroxypyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in the creation of new pharmaceuticals.
Industry: The compound is used in the development of catalysts and materials for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound lacks the methoxy group but shares the trifluoromethyl and hydroxyl substituents.
2-Methoxy-5-(trifluoromethyl)pyridine: This compound lacks the hydroxyl group but shares the methoxy and trifluoromethyl substituents.
Uniqueness
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the trifluoromethylphenyl substituent, makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-4-3-9(13(14,15)16)6-10(11)8-2-5-12(18)17-7-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSXESZMUDXPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683213 |
Source
|
Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-39-9 |
Source
|
Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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